molecular formula C11H20N2O4S B1583284 For-Met-Val-OH CAS No. 29790-45-2

For-Met-Val-OH

Cat. No. B1583284
CAS RN: 29790-45-2
M. Wt: 276.35 g/mol
InChI Key: DWZMYBRYTYGZDG-UHFFFAOYSA-N
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Description

“For-Met-Val-OH” is a peptide compound . It has a molecular formula of C11H20N2O4S and a molecular weight of 276.35300 . It is also known as 2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-3-methylbutanoic acid .


Synthesis Analysis

“For-Met-Val-OH” is a synthetic molecule that has been shown to inhibit the growth of bacteria by binding to the ribosomal subunit, thereby inhibiting protein synthesis . This compound was synthesized in vitro and has been shown to be effective against single-stranded DNA .


Physical And Chemical Properties Analysis

The physical and chemical properties of “For-Met-Val-OH” include a molecular weight of 276.35300, a density of 1.191g/cm3, a boiling point of 598.9ºC at 760mmHg, and a flash point of 316ºC . The exact mass is 276.11400, and the LogP value is 1.49720 .

Scientific Research Applications

Genetic Influence on Behavior and Memory

Methionine and valine are implicated in genetic studies related to brain function and disorders. A variant involving methionine substitution for valine (Val66Met) in the brain-derived neurotrophic factor (BDNF) gene shows significant implications for anxiety, memory, and hippocampal function. Studies reveal that this polymorphism affects memory and anxiety-related behaviors, potentially influencing susceptibility to psychiatric disorders such as depression and schizophrenia (Chen et al., 2006); (Egan et al., 2003).

Molecular Dynamics and Corrosion Inhibition

In the field of materials science, methionine and valine have been studied for their potential as corrosion inhibitors. Research indicates that these amino acids can significantly protect steel against corrosion, demonstrating the practical applications of these compounds in industrial settings (Zhang et al., 2018).

Neuroplasticity and Psychiatric Disorders

The role of Val66Met polymorphism in BDNF gene also extends to neuroplasticity and its association with various psychiatric disorders. Meta-analyses and case-control studies have linked this polymorphism to substance-related disorders, eating disorders, and schizophrenia, highlighting its potential impact on the development and treatment of these conditions (Gratacós et al., 2007).

Radiolytic Oxidation Studies

Research on the oxidative radiolysis process of dipeptides, including methionine-valine (Met-Val) and its reverse sequence, provides insights into the structural changes and chemical behavior under oxidative stress, with implications for understanding the stability and reactivity of peptide bonds in various conditions (Archirel et al., 2019).

Safety And Hazards

Safety measures for handling “For-Met-Val-OH” include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4S/c1-7(2)9(11(16)17)13-10(15)8(12-6-14)4-5-18-3/h6-9H,4-5H2,1-3H3,(H,12,14)(H,13,15)(H,16,17)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZMYBRYTYGZDG-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CCSC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCSC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

For-Met-Val-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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